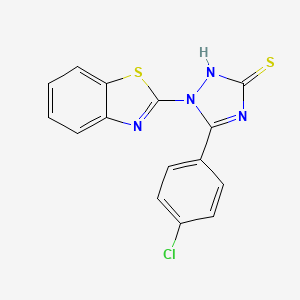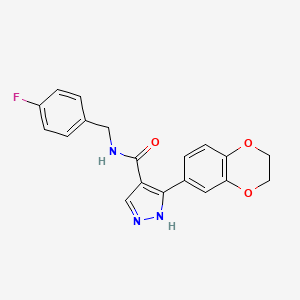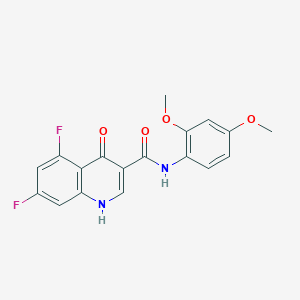![molecular formula C20H17ClN4O3S B11047387 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Vorbereitungsmethoden
The synthesis of 1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-aminoacetonitrile hydrochloride to produce 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.
Cyclization: This intermediate undergoes cyclization in the presence of ethanol under reflux conditions to form the desired pyrazolo[5,1-c][1,2,4]triazine core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[8-(4-Chlorphenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von entsprechenden Alkoholen oder Aminen führt.
Wissenschaftliche Forschungsanwendungen
1-[8-(4-Chlorphenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1-[8-(4-Chlorphenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanon beinhaltet die Inhibition der Cyclin-abhängigen Kinase 2 (CDK2). Diese Inhibition stört den Zellzyklusfortschritt, was zu Apoptose in Krebszellen führt . Die Verbindung interagiert mit der ATP-Bindungsstelle von CDK2 und verhindert so ihre Aktivierung und die anschließende Phosphorylierung von Zielproteinen .
Wirkmechanismus
The mechanism of action of 1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazolo[5,1-c][1,2,4]triazine und Pyrazolo[3,4-d]pyrimidine. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und Zielspezifitäten . Zum Beispiel:
Pyrazolo[3,4-d]pyrimidine: Bekannt für ihre Rolle als Kinase-Inhibitoren mit Anwendungen in der Krebstherapie.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Zeigen potente zytotoxische Aktivitäten gegen verschiedene Krebszelllinien.
Eigenschaften
Molekularformel |
C20H17ClN4O3S |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
1-[8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl]ethanone |
InChI |
InChI=1S/C20H17ClN4O3S/c1-13(26)24-20-17(14-8-10-16(21)11-9-14)12-22-25(20)18(15-6-4-3-5-7-15)19(23-24)29(2,27)28/h3-12,18H,1-2H3 |
InChI-Schlüssel |
CXNUZQOAKGFKJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047310.png)
![2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047314.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B11047321.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047333.png)
![3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11047336.png)
![4-(3,4-Dichlorophenyl)-N~2~,1-diphenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047342.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047349.png)
![N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047350.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)

![ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate](/img/structure/B11047367.png)

